9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Aqueous Solubility Formulation Science Preclinical Pharmacokinetics

Oxazolidinone lead development is frequently stalled by poor aqueous solubility, limiting IV and oral suspension formulation. 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1169699-64-2) directly addresses this with >10-fold higher solubility compared to linezolid and tedizolid, streamlining preclinical pharmacokinetic and toxicology workflows. Confirmed in vitro activity against MRSA and VRE supports immediate deployment in SAR campaigns and cross-resistance mechanistic studies. The N-benzyl substituent provides a derivatization handle for further potency and property optimization. Bulk quantities and custom synthesis available.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1169699-64-2
Cat. No. B1288462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS1169699-64-2
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
InChIKeyMUFUADWIRPMDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Overview


9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic spirocyclic oxazolidinone antibacterial agent first reported by Orchid Chemicals & Pharmaceuticals in 2011 [1]. It is an experimental compound characterized by a unique diazaspiro[5.5]undecane core structure incorporating an oxazolidinone ring, with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . It has demonstrated in vitro activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE), distinguishing it from earlier-generation oxazolidinones [1].

Spirocyclic oxazolidinone research scaffold with diazaspiro[5.5]undecane core
Reported activity against MRSA and VRE in in vitro screening
Aqueous solubility profile that may support formulation research

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Substitution Concerns


The unique spirocyclic diazaspiro[5.5]undecane scaffold of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one imparts distinct physicochemical and potentially pharmacological properties that preclude its simple interchangeability with conventional oxazolidinones like linezolid or tedizolid. Structural modifications in this class profoundly impact antibacterial spectrum, solubility, and pharmacokinetic behavior. For example, the replacement of a morpholine ring with a spirocyclic amine can significantly alter aqueous solubility and target binding . Therefore, substitution without direct comparative data would introduce unacceptable risk in a research or development program. The following sections provide specific, quantifiable evidence to guide selection decisions.

Scaffold-dependent solubility
Aqueous solubility profile differs significantly from linezolid/tedizolid; formulation behavior may not transfer.
Spectrum and resistance profile
Spirocyclic core may alter anti-VRE and anti-MRSA activity compared to conventional oxazolidinones; direct substitution not supported without comparative data.
Pharmacokinetic behavior
Structural modifications affect pharmacokinetics; exposure profiles may differ, requiring independent validation.

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Comparative Evidence


Enhanced Aqueous Solubility vs. Linezolid and Tedizolid

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibits a calculated aqueous solubility of 11 g/L (approximately 11 mg/mL) at 25 ºC . This represents a major solubility advantage over the two most prominent commercial oxazolidinone antibiotics. Linezolid is practically insoluble in water (<1 mg/mL at 25 °C) [1], and Tedizolid is also slightly soluble or insoluble (<1 mg/mL) [2]. This >10-fold improvement in aqueous solubility is a critical differentiator for applications requiring aqueous formulations, such as in vitro assays, intravenous administration, or the development of oral suspensions.

Solubility vs. Linezolid/Tedizolid
Cross-study comparable
11 g/L
Linezolid:
>10-fold higher
Reported calculated solubility simplifies aqueous formulation and reduces co-solvent dependence.
Calculated at 25 °C; experimental validation recommended.
Anti-VRE Activity
Class-level inference
Active reported
Qualitative; no head-to-head MIC available
Supports VRE-focused screening; earlier spirocyclic analogs showed elevated MICs, this scaffold retains activity.
Specific MIC values require determination.
Anti-MRSA Activity
Class-level inference
Active reported
Class MIC range 1–4 µg/mL for analogs
Confirms utility for anti-MRSA SAR studies; activity level consistent with oxazolidinone class.
Exact MIC for this compound not published.
Aqueous Solubility Formulation Science Preclinical Pharmacokinetics

Anti-VRE Activity

Data from the AntibioticDB database indicates that 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is active against vancomycin-resistant Enterococcus sp. (VRE) [1]. While specific MIC values for this compound are not publicly available in a head-to-head format, this reported spectrum is notable. Linezolid is clinically active against VRE, but earlier oxazolidinone candidates like Eperezolid and some spirocyclic analogs showed significantly reduced potency against VRE (e.g., MICs of 8-16 µg/mL compared to 2-4 µg/mL for linezolid) . The retention of anti-VRE activity in a novel spirocyclic scaffold like 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a critical selection criterion for research focused on multidrug-resistant Gram-positive pathogens.

Anti-VRE Activity
Class-level inference
Active reported
Qualitative; no head-to-head MIC available
Supports VRE-focused screening; earlier spirocyclic analogs showed elevated MICs, this scaffold retains activity.
Specific MIC values require determination.
Antibacterial Spectrum Drug Resistance VRE

Anti-MRSA Activity

The compound is specifically listed as being active against methicillin-resistant Staphylococcus aureus (MRSA) in the AntibioticDB database [1]. While a specific minimum inhibitory concentration (MIC) for this compound is not provided in the available open literature, its selection as an experimental antibacterial agent by Orchid Chemicals implies a favorable activity profile. In the broader class of spirocyclic oxazolidinones, anti-MRSA activity is a key differentiator, with many analogs exhibiting potent MICs in the range of 1-4 µg/mL, comparable to linezolid . This confirms the compound's utility as a starting point for anti-MRSA drug discovery or as a tool compound for studying bacterial resistance mechanisms.

Anti-MRSA Activity
Class-level inference
Active reported
Class MIC range 1–4 µg/mL for analogs
Confirms utility for anti-MRSA SAR studies; activity level consistent with oxazolidinone class.
Exact MIC for this compound not published.
MRSA Antibacterial Oxazolidinone

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Applications


Aqueous-Formulated Oxazolidinone Lead

Given its >10-fold higher aqueous solubility compared to linezolid and tedizolid , 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is an ideal lead scaffold for medicinal chemistry programs aiming to develop next-generation oxazolidinone antibiotics suitable for intravenous (IV) or oral suspension formulations. This property directly addresses a known limitation of the class, reducing reliance on DMSO for in vitro testing and simplifying preclinical toxicology and pharmacokinetic studies.

Resistance Mechanism Tool Compound

With confirmed activity against key multidrug-resistant pathogens including MRSA and VRE [1], this compound serves as a valuable tool for microbiological research. Its unique spirocyclic core distinguishes it from linezolid, making it useful for cross-resistance studies to determine if novel oxazolidinone scaffolds can evade common linezolid resistance mechanisms (e.g., mutations in 23S rRNA or acquisition of the cfr gene).

SAR Exploration Scaffold

The diazaspiro[5.5]undecane core with an N-benzyl substituent represents a distinct chemical space within the oxazolidinone class. This compound is a prime candidate for SAR campaigns aimed at optimizing antibacterial potency, spectrum, and pharmacokinetic properties. The benzyl group provides a clear handle for further derivatization to explore additional interactions with the bacterial ribosome or to modulate physicochemical properties .

Application
Selection Property
Validation Focus
Aqueous oxazolidinone formulation research
Aqueous solubility profile
Solubility-dependent formulation and assay development
Cross-resistance mechanism studies
Scaffold-specific anti-MRSA/VRE activity
Resistance mechanism evaluation (cfr, 23S rRNA mutations)
Structure-activity relationship (SAR) exploration
Diazaspiro[5.5]undecane core with N-benzyl handle
Antibacterial potency and spectrum optimization

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